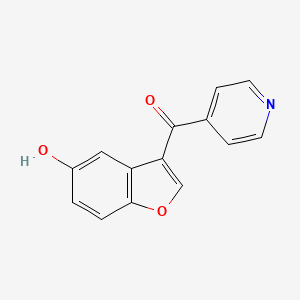

(5-Hydroxybenzofuran-3-yl)(pyridin-4-yl)methanone

Description

(5-Hydroxybenzofuran-3-yl)(pyridin-4-yl)methanone is a heterocyclic compound featuring a benzofuran scaffold substituted with a hydroxyl group at position 5, linked via a methanone bridge to a pyridine ring at position 3. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. Such characteristics are critical for biological activity, particularly in central nervous system (CNS)-targeting therapeutics .

Properties

CAS No. |

1427023-86-6 |

|---|---|

Molecular Formula |

C14H9NO3 |

Molecular Weight |

239.23 g/mol |

IUPAC Name |

(5-hydroxy-1-benzofuran-3-yl)-pyridin-4-ylmethanone |

InChI |

InChI=1S/C14H9NO3/c16-10-1-2-13-11(7-10)12(8-18-13)14(17)9-3-5-15-6-4-9/h1-8,16H |

InChI Key |

ORGHYFLRKFPXBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CO2)C(=O)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxybenzofuran-3-yl)(pyridin-4-yl)methanone typically involves the formylation of 5-hydroxybenzofuran derivatives. One common method is the Duff reaction, which introduces a formyl group at specific positions on the benzofuran ring . The reaction conditions often involve the use of formylating agents such as hexamethylenetetramine in the presence of acids.

Industrial Production Methods

While specific industrial production methods for (5-Hydroxybenzofuran-3-yl)(pyridin-4-yl)methanone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxybenzofuran-3-yl)(pyridin-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a benzofuran-3-yl(pyridin-4-yl)methanone with a carbonyl group at the 5-position.

Scientific Research Applications

(5-Hydroxybenzofuran-3-yl)(pyridin-4-yl)methanone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Mechanism of Action

The mechanism of action of (5-Hydroxybenzofuran-3-yl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. The hydroxy and pyridinyl groups allow the compound to form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

(5-Hydroxy-1-benzofuran-3-yl)-(4-methylphenyl)methanone (CAS 117-37-3)

- Key Differences : Replaces pyridin-4-yl with 4-methylphenyl.

- The methyl group enhances lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility.

- Applications : Used as an intermediate in organic synthesis but lacks reported biological activity compared to pyridine-containing analogues .

T2: (5-(Furan-2-yl)-4,5-dihydro-3-(4-hydroxyphenyl)pyrazol-1-yl)(pyridin-4-yl)methanone

- Key Differences : Incorporates a dihydropyrazoline ring and additional furan substituent.

- This compound exhibited superior anti-epileptic activity compared to non-hydroxylated analogues, highlighting the role of hydroxyl groups in modulating biological efficacy .

Analogues with Alternative Heterocyclic Systems

(5-Bromofuran-2-yl){rel-(1R,5S)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-8-azabicyclo[3.2.1]octan-8-yl}methanone

- Key Differences : Replaces benzofuran with bromofuran and introduces a bicyclic oxadiazole system.

- The oxadiazole moiety enhances metabolic stability, making it suitable for prolonged CNS activity .

5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)

- Key Differences: Substitutes benzofuran with thiophene and introduces cyano/amino groups.

- Impact: The thiophene ring increases electron density, altering reactivity in electrophilic substitutions. The cyano group improves solubility in polar aprotic solvents (e.g., DMSO), facilitating formulation for in vitro assays .

Comparative Data Table

Key Research Findings

- Hydroxyl Groups : The presence of a hydroxyl group on the benzofuran or phenyl ring (e.g., T2) correlates with enhanced biological activity, likely due to hydrogen bonding with target proteins (e.g., GABA receptors in epilepsy) .

- Heterocyclic Replacements : Substituting benzofuran with thiophene (7a) or bromofuran () alters electronic properties and solubility, impacting drug-likeness. Bromine in ’s compound increases metabolic stability but reduces aqueous solubility .

- Pyridine vs.

Biological Activity

(5-Hydroxybenzofuran-3-yl)(pyridin-4-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a pyridine ring through a methanone group. This unique structure is believed to contribute to its diverse biological activities.

The biological activity of (5-Hydroxybenzofuran-3-yl)(pyridin-4-yl)methanone is primarily attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in scavenging free radicals and reducing oxidative stress. This mechanism is crucial in preventing cellular damage and has implications in age-related diseases and cancer therapy.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes such as tyrosinase, which is involved in melanin production. Inhibition of tyrosinase can be beneficial for cosmetic applications aimed at reducing hyperpigmentation .

Antimicrobial Activity

Recent research has indicated that (5-Hydroxybenzofuran-3-yl)(pyridin-4-yl)methanone possesses antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

| Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 12 | 50 |

| Candida albicans | 10 | 40 |

Antitumor Activity

The compound has also been evaluated for its antitumor properties. It has shown promising results in inhibiting the proliferation of cancer cell lines in vitro. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .

Case Studies

- Tyrosinase Inhibition : A study focused on the inhibitory effects of various benzofuran derivatives, including (5-Hydroxybenzofuran-3-yl)(pyridin-4-yl)methanone, found that it effectively inhibited mushroom tyrosinase activity with a notable IC50 value, indicating its potential for use in skin-lightening products .

- Antibacterial Effects : In a comparative study, the compound was tested alongside known antibiotics. It exhibited comparable or superior antibacterial activity against certain strains, highlighting its potential as a lead compound for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.